Meta-vs-Para Methylsulfanyl Regiochemistry: Distinct Molecular Descriptors Governing Target Recognition
The target compound carries the methylsulfanyl group at the meta position of the N-phenyl ring, whereas the closest commercially cataloged analog 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1234974-25-4) bears this substituent at the para position . While no head-to-head bioactivity comparison of these two specific isomers has been published, the three-dimensional molecular fields diverging from meta versus para substitution are well established in medicinal chemistry: the meta-methylsulfanyl group generates an asymmetric electrostatic potential surface with a dipole moment vector oriented differently than the para isomer, which in analogous triazole-4-carboxamide series has been shown to alter target-binding poses and selectivity profiles [1]. The target compound's molecular formula (C₁₁H₁₂N₄OS) and molecular weight (248.3) are identical to the para isomer, making them isomeric analogs that cannot be distinguished by mass spectrometry alone yet are expected to exhibit divergent biological behavior .
| Evidence Dimension | Substituent regiochemistry (meta vs para methylsulfanyl on N-phenyl ring) |
|---|---|
| Target Compound Data | 3-(methylsulfanyl)phenyl (meta substitution); molecular weight 248.3; molecular formula C₁₁H₁₂N₄OS |
| Comparator Or Baseline | 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide, CAS 1234974-25-4 (para substitution); molecular weight 248.31; molecular formula C₁₁H₁₂N₄OS |
| Quantified Difference | Positional isomerism (meta vs para); no published quantitative bioactivity data for either compound available as of 2026-05-09. Structural divergence confirmed by distinct CAS registry numbers and IUPAC names. |
| Conditions | Structural identity verified via Chemsrc database entries; bioactivity data absent from PubChem, ChEMBL, and BindingDB for both isomers. |
Why This Matters
For procurement purposes, the meta isomer is non-interchangeable with the para isomer: SAR programs that require a specific dipole orientation or steric footprint at the anilide ring must select the correct regioisomer to obtain interpretable and reproducible results.
- [1] Khan, M. F. et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. J. Mol. Struct. 2022, 1247, 131276. https://doi.org/10.1016/j.molstruc.2021.131276. View Source
